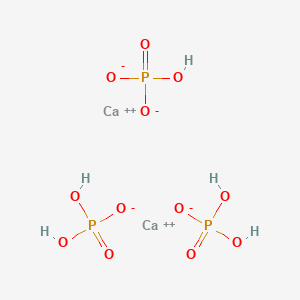
Dicalcium;dihydrogen phosphate;hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicalcium phosphate is typically produced by the neutralization of calcium hydroxide with phosphoric acid, resulting in the precipitation of the dihydrate form as a solid. The reaction can be represented as follows :
H3PO4+Ca(OH)2→CaHPO4+2H2O
At 60°C, the anhydrous form of dicalcium phosphate is precipitated. To prevent degradation that would form hydroxyapatite, additives such as sodium pyrophosphate or trimagnesium phosphate octahydrate are used .
Industrial Production Methods
In industrial settings, dicalcium phosphate can be produced through a continuous process where calcium chloride is treated with ammonium dihydrogen phosphate to form the dihydrate :
CaCl2+(NH4)2HPO4→CaHPO4⋅2H2O+2NH4Cl
The slurry of the dihydrate is then heated to around 65–70°C to form anhydrous dicalcium phosphate as a crystalline precipitate .
Analyse Chemischer Reaktionen
Types of Reactions
Dicalcium phosphate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.
Hydrolysis: In aqueous solutions, it can hydrolyze to form calcium ions and phosphate ions.
Common Reagents and Conditions
Common reagents used in reactions with dicalcium phosphate include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from reactions involving dicalcium phosphate include calcium salts, phosphoric acid, and various calcium phosphate compounds .
Wissenschaftliche Forschungsanwendungen
Dicalcium phosphate has numerous scientific research applications across various fields:
Chemistry: Used as a reagent in chemical synthesis and as a buffering agent.
Biology: Plays a role in biological research, particularly in studies involving calcium and phosphate metabolism.
Industry: Employed in the production of animal feed, fertilizers, and as a polishing agent in toothpaste.
Wirkmechanismus
The mechanism of action of dicalcium phosphate involves the release of calcium and phosphate ions upon dissolution. In biological systems, these ions participate in various physiological processes, including bone mineralization and maintenance of cellular functions . In the stomach, the phosphate ions react with hydrochloric acid to neutralize the pH, while in toothpaste, they support the remineralization of teeth .
Vergleich Mit ähnlichen Verbindungen
Dicalcium phosphate can be compared with other calcium phosphate compounds, such as:
Monocalcium phosphate: Contains one calcium ion per phosphate group and is more soluble in water.
Tricalcium phosphate: Contains three calcium ions per phosphate group and is less soluble in water.
Hydroxyapatite: A naturally occurring mineral form of calcium apatite with the formula Ca₁₀(PO₄)₆(OH)₂, which is the main component of bone and teeth.
Dicalcium phosphate is unique due to its balanced solubility and bioavailability, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
Ca2H5O12P3 |
|---|---|
Molekulargewicht |
370.11 g/mol |
IUPAC-Name |
dicalcium;dihydrogen phosphate;hydrogen phosphate |
InChI |
InChI=1S/2Ca.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+2;;;/p-4 |
InChI-Schlüssel |
YPPBTFOGOGUDCJ-UHFFFAOYSA-J |
Kanonische SMILES |
OP(=O)(O)[O-].OP(=O)(O)[O-].OP(=O)([O-])[O-].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![Tert-butyl exo-6-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12282382.png)
![(S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoic Acid](/img/structure/B12282394.png)






![(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B12282432.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
![(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B12282443.png)


